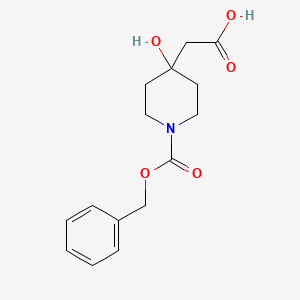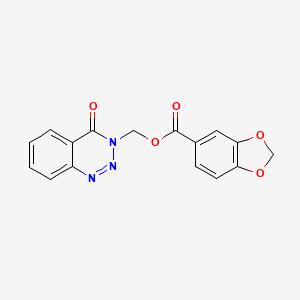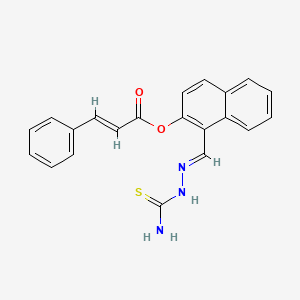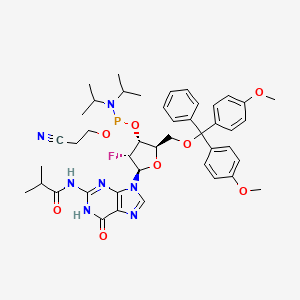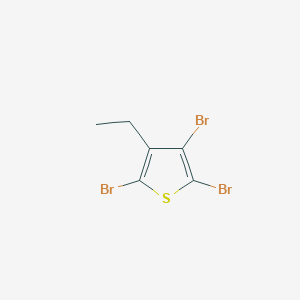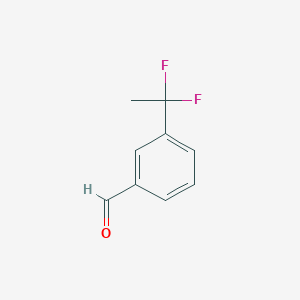
3-(1,1-Difluoroethyl)benzaldehyde
Descripción general
Descripción
3-(1,1-Difluoroethyl)benzaldehyde is a chemical compound with the molecular formula C9H8F2O and a molecular weight of 170.16 . It is a colorless liquid with a pungent odor.
Molecular Structure Analysis
The InChI code for 3-(1,1-Difluoroethyl)benzaldehyde is 1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3 . This indicates that the compound has a benzaldehyde group attached to a difluoroethyl group.Physical And Chemical Properties Analysis
3-(1,1-Difluoroethyl)benzaldehyde has a predicted boiling point of 214.7±30.0 °C and a predicted density of 1.168±0.06 g/cm3 . It is a clear, colorless liquid .Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
Benzaldehyde derivatives, including 3-(1,1-Difluoroethyl)benzaldehyde, play a critical role in various industrial applications due to their chemical properties. For instance, benzaldehyde is a crucial intermediate in the synthesis of various compounds. The study by Sharma et al. (2012) emphasized the significance of benzaldehyde in industries like cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceuticals. They investigated the enhancement of the oxidative property of mesoporous Ti-SBA-15 by treatment with chlorosulfonic acid for the oxidation of benzyl alcohol to benzaldehyde. This demonstrates the importance of benzaldehyde derivatives in catalysis and chemical synthesis (Sharma, Soni, & Dalai, 2012).
Organic Chemistry and Isotopic Labeling
In organic chemistry, benzaldehydes are key building blocks. Boga et al. (2014) reported a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This study highlights the versatility of benzaldehyde derivatives in facilitating isotopic labeling, which is crucial for tracing chemical reactions and studying reaction mechanisms (Boga, Alhassan, & Hesk, 2014).
Nanotechnology
The field of nanotechnology also leverages the properties of benzaldehyde derivatives. Iraqui et al. (2020) explored the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This indicates the potential application of benzaldehyde derivatives in the development of new nanocatalysts for chemical transformations (Iraqui, Kashyap, & Rashid, 2020).
Polymer Science
In polymer science, benzaldehyde derivatives are utilized for their reactive properties. Hashidzume et al. (2000) prepared Benzaldehyde formaldehyde azine (BzFAz) as a new monomer having CN bonds and investigated its polymerizability, highlighting the role of benzaldehyde derivatives in the synthesis of novel polymers with specific properties (Hashidzume, Tsuchiya, Morishima, & Kamachi, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
3-(1,1-difluoroethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLRSKNDBBXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)benzaldehyde | |
CAS RN |
1032527-37-9 | |
| Record name | 3-(1,1-difluoroethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2625569.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2625570.png)
![Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2625571.png)
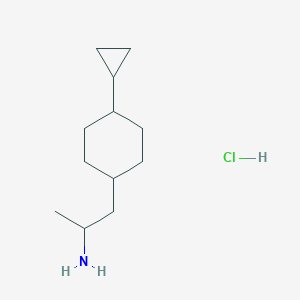
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2625573.png)
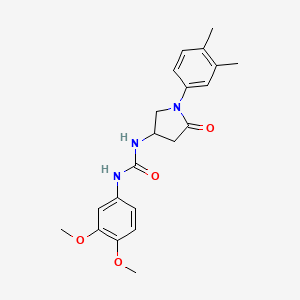
![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2625577.png)
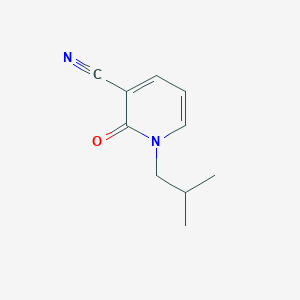
![4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2625579.png)
